molecular formula C17H19ClFNO4S B2600326 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 1704629-96-8

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No.: B2600326
CAS No.: 1704629-96-8
M. Wt: 387.85
InChI Key: MREVORLWZRLECN-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nucleophilic Substitution: Introduction of the chloro and fluoro groups onto a benzene ring through nucleophilic substitution reactions.

    Sulfonation: The benzene ring is then sulfonated using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: The hydroxyethoxy and p-tolyl groups are introduced via alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic.

Uniqueness

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides. Its specific structure could lead to unique interactions with biological targets or novel applications in various fields.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO4S/c1-12-2-4-13(5-3-12)17(24-9-8-21)11-20-25(22,23)14-6-7-16(19)15(18)10-14/h2-7,10,17,20-21H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREVORLWZRLECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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